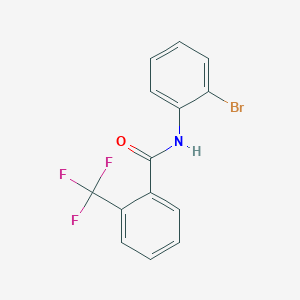

N-(2-bromophenyl)-2-(trifluoromethyl)benzamide

Description

Structural Identification and IUPAC Nomenclature

This compound possesses the systematic International Union of Pure and Applied Chemistry nomenclature that precisely describes its molecular architecture. The compound carries the Chemical Abstracts Service registry number 425415-37-8, establishing its unique chemical identity within the global chemical database system. The molecular formula C14H9BrF3NO reflects the precise atomic composition, with a calculated molecular weight of 344.13 grams per mole.

The structural framework consists of a benzamide backbone where the carbonyl group connects two distinct aromatic ring systems. The first aromatic system features a 2-bromophenyl moiety, indicating bromine substitution at the ortho position relative to the nitrogen attachment point. The second aromatic component contains a 2-trifluoromethyl substituent, positioning the trifluoromethyl group ortho to the carbonyl carbon. This specific substitution pattern creates a molecule with significant steric and electronic characteristics that distinguish it from other benzamide derivatives.

Table 1: Molecular Descriptors of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 425415-37-8 | |

| Molecular Formula | C14H9BrF3NO | |

| Molecular Weight | 344.13 g/mol | |

| IUPAC Name | This compound | |

| Purity Specification | Minimum 95% |

The compound's three-dimensional molecular geometry exhibits restricted rotation around the amide bond due to partial double bond character, creating distinct conformational preferences. The presence of both bromine and trifluoromethyl substituents in ortho positions introduces significant steric interactions that influence the overall molecular conformation and intermolecular interactions.

Historical Context in Fluorinated Benzamide Research

The development of fluorinated benzamide compounds represents a significant evolution in medicinal and synthetic chemistry, with trifluoromethyl-containing benzamides emerging as important structural motifs in the late twentieth century. Research into fluorinated benzamide derivatives gained momentum following recognition of the unique properties imparted by fluorine substitution, particularly the trifluoromethyl group's influence on molecular stability and lipophilicity.

The synthetic methodology for trifluoromethyl benzamides has undergone considerable refinement, with modern approaches emphasizing environmentally benign processes and high-yield transformations. Contemporary synthetic strategies for 2-trifluoromethyl benzamide derivatives demonstrate total yields exceeding 67 percent with purities above 97 percent, achieved through optimized reaction conditions that avoid hazardous reagents. These advances represent significant improvements over earlier synthetic approaches that often relied on toxic or difficult-to-handle reagents.

The crystallographic investigation of benzamide derivatives has revealed important insights into molecular organization and disorder phenomena. Research demonstrates that fluorine substitution, particularly in the ortho position of the phenyl ring, effectively suppresses disorder in benzamide crystal structures. Fluorine occupancies as low as 20 to 30 percent prove sufficient to eliminate disorder without altering the fundamental packing motif, highlighting the profound influence of strategic fluorine placement on solid-state behavior.

Table 2: Historical Development Milestones in Fluorinated Benzamide Research

Significance of Bromine and Trifluoromethyl Functional Groups

The bromine atom in the 2-bromophenyl moiety serves multiple functional roles beyond simple substitution. Bromine provides a synthetic handle for subsequent chemical transformations, particularly cross-coupling reactions that enable further structural elaboration. The electron-withdrawing nature of bromine influences the electronic distribution within the aromatic system, affecting both reactivity patterns and intermolecular interactions.

The trifluoromethyl group represents one of the most important functional groups in contemporary organic chemistry, providing exceptional chemical stability and unique physicochemical properties. The carbon-fluorine bonds within the trifluoromethyl group exhibit remarkable resistance to metabolic degradation, making trifluoromethyl-containing compounds particularly valuable in pharmaceutical applications. The high electronegativity of fluorine creates a strong electron-withdrawing effect that significantly alters the electronic properties of the entire molecular system.

The combination of bromine and trifluoromethyl substituents creates a synergistic effect on molecular properties. Both groups function as electron-withdrawing substituents, but through different mechanisms. The bromine atom exerts its influence primarily through inductive effects and provides polarizable electron density, while the trifluoromethyl group operates through strong inductive electron withdrawal without significant polarizability.

Research into the crystallographic behavior of fluorinated benzamides reveals that strategic fluorine substitution dramatically influences solid-state organization. Crystal structure prediction calculations demonstrate a much denser lattice energy landscape for unsubstituted benzamide compared to fluorinated analogs, suggesting that fluorine substitution fundamentally alters the thermodynamic stability relationships between different crystal forms. This finding has important implications for pharmaceutical development, where polymorphism control is crucial for drug stability and bioavailability.

Table 3: Functional Group Contributions in this compound

| Functional Group | Electronic Effect | Synthetic Utility | Stability Impact |

|---|---|---|---|

| 2-Bromophenyl | Electron-withdrawing, polarizable | Cross-coupling reactions | Moderate stability enhancement |

| 2-Trifluoromethyl | Strong electron-withdrawal | Metabolic resistance | High stability enhancement |

| Benzamide Core | Conjugated system | Hydrogen bonding | Structural rigidity |

The physicochemical implications of dual halogen substitution extend to solubility characteristics, thermal stability, and intermolecular association patterns. The presence of both bromine and trifluoromethyl groups creates molecules with enhanced lipophilicity compared to unsubstituted benzamides, while maintaining hydrogen bonding capability through the amide functionality. This balanced combination of properties makes such compounds particularly interesting for applications requiring both stability and specific intermolecular interactions.

Properties

IUPAC Name |

N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF3NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGILHXPTULUYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357184 | |

| Record name | N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425415-37-8 | |

| Record name | N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can further improve the yield and reduce production costs.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the trifluoromethyl group.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Oxidized derivatives of the benzamide core.

Reduction Products: Reduced forms of the bromine or trifluoromethyl groups.

Scientific Research Applications

Scientific Research Applications

-

Organic Chemistry:

- Building Block: N-(2-bromophenyl)-2-(trifluoromethyl)benzamide serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to diverse derivatives.

-

Biological Activity:

- Anti-inflammatory Properties: Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. This suggests potential development as a non-steroidal anti-inflammatory drug (NSAID).

- Anticancer Activity: In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, such as breast cancer cells (MCF-7), indicating its potential as a therapeutic agent against cancer.

- Enzyme Inhibition: The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting applications in treating neurodegenerative diseases like Alzheimer's.

-

Material Science:

- Advanced Materials Development: The compound's unique chemical properties make it suitable for developing advanced materials with specific functionalities, enhancing performance in various industrial applications.

Case Studies

-

Study on Anticancer Activity:

A study published on benzamide derivatives found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective dose-dependent responses. This study suggests further exploration could lead to developing new therapeutic agents targeting breast cancer. -

Research on Anti-inflammatory Effects:

Another investigation demonstrated that this compound reduced edema in animal models when administered prior to inflammatory stimuli. The results indicated its potential as an alternative NSAID with fewer side effects than traditional options. -

Enzyme Inhibition Studies:

Research evaluating the inhibition of AChE by this compound showed promising results for potential applications in treating Alzheimer's disease, highlighting its relevance in neuropharmacology.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their distinguishing features:

Key Observations:

Electron-Withdrawing Groups : The trifluoromethyl group in N-(2-bromophenyl)-2-(trifluoromethyl)benzamide enhances lipophilicity and metabolic stability , similar to its analogs .

Positional Isomerism : Substitution patterns (ortho, meta, para) significantly impact bioactivity. For example, ortho-CF₃ groups improve binding to hydrophobic enzyme pockets compared to para-CF₃ derivatives .

Physicochemical Properties

A comparative analysis of physicochemical parameters is critical for drug design:

Unique Advantages and Limitations

Advantages

- Enhanced Stability : The trifluoromethyl group resists enzymatic degradation, extending half-life in biological systems .

- Synergistic Halogen Effects : Bromine’s polarizability may improve binding to aromatic residues in target proteins compared to smaller halogens like fluorine .

Biological Activity

N-(2-bromophenyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions. The presence of these groups enhances lipophilicity and electron-withdrawing characteristics, which can increase binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine and trifluoromethyl substituents are known to modulate the compound's reactivity and selectivity towards these targets, influencing pathways involved in inflammation, cancer progression, and other physiological processes.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been explored for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that compounds with similar structures can effectively reduce COX-1 and COX-2 activity, leading to decreased production of pro-inflammatory mediators .

2. Anticancer Activity

There is growing evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, derivatives of benzanilides have been shown to inhibit various cancer cell lines through similar mechanisms .

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These activities suggest potential applications in treating neurodegenerative diseases like Alzheimer's, where AChE inhibition is beneficial .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-2-(trifluoromethyl)benzamide | Bromine at para position | Similar anti-inflammatory effects |

| N-(2-chlorophenyl)-2-(trifluoromethyl)benzamide | Chlorine instead of bromine | Moderate anticancer activity |

| N-(2-bromophenyl)-2-(difluoromethyl)benzamide | Two fluorine atoms instead of trifluoromethyl | Lower binding affinity compared to trifluoromethyl variant |

This table illustrates how variations in substituents can affect the biological activity of benzamide derivatives. The unique combination of bromine and trifluoromethyl groups in this compound enhances its pharmacological properties compared to its analogs.

Study 1: Anticancer Activity

In a study published on the anticancer properties of benzamide derivatives, this compound was found to exhibit significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective dose-dependent responses. The study concluded that further exploration could lead to the development of new therapeutic agents targeting breast cancer .

Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory effects demonstrated that this compound reduced edema in animal models when administered prior to inflammatory stimuli. The results suggested that it could be developed as a non-steroidal anti-inflammatory drug (NSAID), providing an alternative treatment option with potentially fewer side effects than traditional NSAIDs .

Q & A

Q. What are the optimal synthetic routes for N-(2-bromophenyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-(trifluoromethyl)benzoyl chloride with 2-bromoaniline in the presence of a base (e.g., DIPEA) under anhydrous conditions . Optimization requires monitoring variables like temperature (e.g., 4°C to room temperature), solvent polarity (chloroform or dichloromethane), and stoichiometry. Reaction progress can be tracked using TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via H/C NMR and FTIR ensures product integrity. For example, H NMR should show a singlet for the trifluoromethyl group (~δ 4.3 ppm) and aromatic protons (δ 6.8–8.2 ppm) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- X-ray crystallography : Resolves bond angles and torsional strain in the benzamide core .

- Mass spectrometry (ESI-MS) : A molecular ion peak at m/z ~357 (M+H)+ confirms the molecular weight .

- Elemental analysis : Matches calculated C, H, N, Br, and F percentages (e.g., C: 47.3%, Br: 18.7%).

Purity is assessed via HPLC (>95% peak area) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, trifluoromethyl positioning) influence the compound’s bioactivity and selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:

- Halogen replacement : Replacing bromine with chlorine or fluorine alters electron-withdrawing effects, impacting receptor binding. Comparative assays (e.g., enzyme inhibition) should quantify IC shifts .

- Trifluoromethyl position : Moving the -CF group to the 3- or 4-position on the benzamide ring affects steric bulk and lipophilicity (logP). Computational modeling (e.g., DFT for electrostatic potential maps) and in vitro assays (e.g., Trypanosoma brucei growth inhibition) can validate hypotheses .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved?

- Methodological Answer : Contradictions often arise from assay variability. Systematic approaches include:

- Standardized protocols : Use identical cell lines (e.g., EMT-6 tumors for in vivo studies) and reagent batches .

- Control experiments : Compare against reference compounds (e.g., flutolanil for agrochemical activity ).

- Data normalization : Express activity as % inhibition relative to positive/negative controls. Statistical tools (e.g., ANOVA) identify outliers .

Q. What advanced pharmacological profiling strategies are recommended for this compound?

- Methodological Answer :

- Biodistribution studies : Radiolabel the compound (e.g., F) and track uptake in tumor models via PET imaging. Tumor-to-muscle ratios >2:1 at 2 hours post-injection indicate therapeutic potential .

- Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS. A half-life >30 minutes suggests suitability for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.